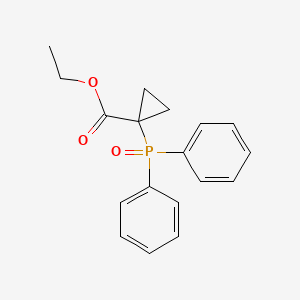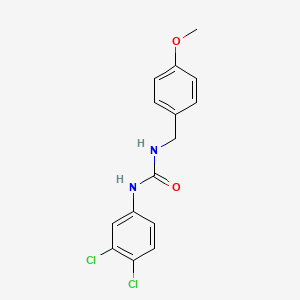
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMT belongs to the class of tryptamine hallucinogens and is naturally found in several plants and animals.
作用机制
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It also has affinity for the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1). N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide's psychedelic effects are thought to be due to its ability to activate the 5-HT2A receptor, leading to changes in perception, thought, and mood.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It also alters brain activity, leading to changes in perception, thought, and mood. N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to have acute effects on mood and anxiety, with some studies suggesting that it may have long-term effects on mental health.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide in lab experiments is its potency, allowing for small doses to be used in studies. Additionally, N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has a relatively short duration of action, making it easier to study its effects. However, one limitation is the difficulty in obtaining N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide for research purposes due to its legal status in many countries.
未来方向
For research on N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide include its potential use in treating mental health disorders, further understanding of its mechanisms of action, and more research on its safety and potential side effects.
合成方法
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide can be synthesized through several methods, including the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with sodium borohydride, the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with lithium aluminum hydride, and the decarboxylation of N-(2,4-dimethoxyphenyl)-3,4-dimethyl-5-oxo-1,2,4-triazole-3-carboxamide. The most commonly used method for synthesizing N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide is the reduction of 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile with sodium borohydride.
科学研究应用
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, including its effects on mental health disorders such as depression, anxiety, and addiction. N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has also been studied for its potential use in treating cluster headaches and migraines. Additionally, N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide has been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(9-12(11)2)17(19)18-15-8-7-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQFCNYVYXKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)

![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)

![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)

![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)